molecular formula C12H6F3N B6314956 1-Cyano-5-(trifluoromethyl)naphthalene CAS No. 1261455-99-5

1-Cyano-5-(trifluoromethyl)naphthalene

Cat. No.: B6314956
CAS No.: 1261455-99-5
M. Wt: 221.18 g/mol
InChI Key: RWQVKGKXIGBRHH-UHFFFAOYSA-N
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Description

1-Cyano-5-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a naphthalene ring.

Preparation Methods

The synthesis of 1-Cyano-5-(trifluoromethyl)naphthalene typically involves the introduction of the cyano and trifluoromethyl groups onto the naphthalene ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions can be tailored to achieve high yields and selectivity for the desired product.

Chemical Reactions Analysis

1-Cyano-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the cyano group to other functional groups such as amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyano-5-(trifluoromethyl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyano-5-(trifluoromethyl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The cyano and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

1-Cyano-5-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:

  • 1-Cyano-2-(trifluoromethyl)naphthalene
  • 1-Cyano-3-(trifluoromethyl)naphthalene
  • 1-Cyano-4-(trifluoromethyl)naphthalene

These compounds share the cyano and trifluoromethyl groups but differ in the position of these groups on the naphthalene ring. The unique positioning of the groups in this compound imparts distinct chemical and physical properties, making it particularly suitable for specific applications .

Properties

IUPAC Name

5-(trifluoromethyl)naphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N/c13-12(14,15)11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQVKGKXIGBRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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